Zidovudine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

10 to 50 mg/mL at 63 °F (NTP, 1992)

71 mg/ml in alc @ 25 °C

In water, 20,000 mg/l @ 25 °C

1.63e+01 g/L

Water 15 (mg/mL)

Ethanol > 20 (mg/mL)

DMSO > 20 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

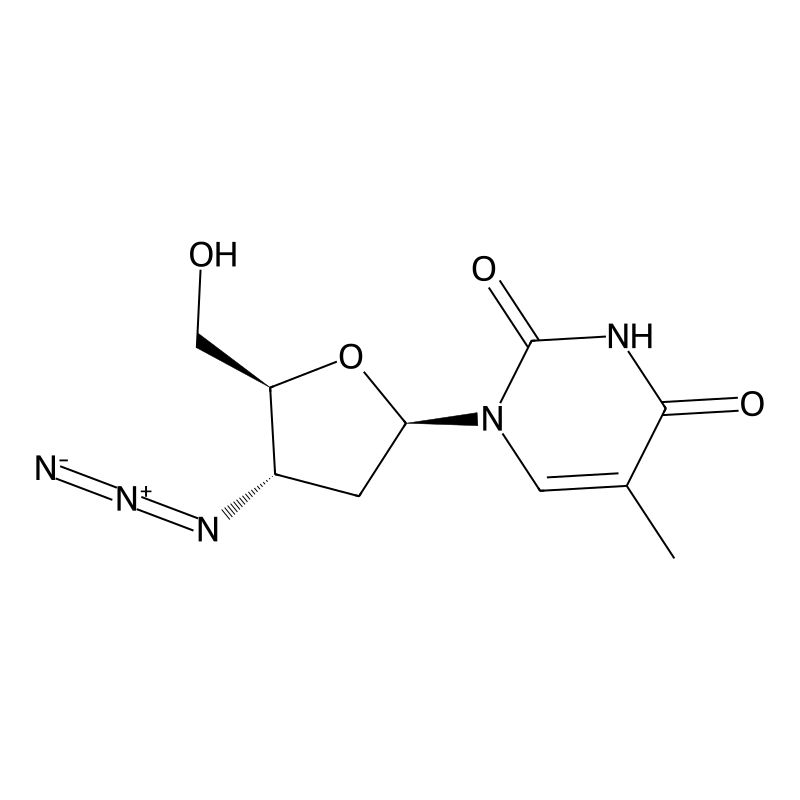

Zidovudine belongs to a class of antiretroviral drugs called nucleoside reverse transcriptase inhibitors (NRTIs). HIV replicates by converting its genetic material, RNA, into DNA using an enzyme called reverse transcriptase. Zidovudine acts as a decoy molecule. It closely resembles the natural nucleoside thymidine, a building block of DNA. When incorporated into the growing viral DNA chain, Zidovudine terminates the process, preventing the virus from replicating [].

Research on Zidovudine's Effectiveness

Early clinical trials in the 1980s demonstrated Zidovudine's ability to improve survival rates and delay the progression of HIV disease []. However, research also showed limitations. Zidovudine has significant side effects, and the virus can develop resistance with prolonged use.

Ongoing research continues to explore Zidovudine's effectiveness in specific contexts, such as preventing mother-to-child transmission of HIV and as part of combination therapies with other antiretroviral drugs [].

Zidovudine as a Research Tool

Beyond its direct therapeutic application, Zidovudine is a valuable research tool for studying HIV. Scientists use Zidovudine to investigate various aspects of HIV biology, including:

- Understanding the mechanisms of viral resistance to NRTIs

- Developing new and improved NRTIs with better potency and fewer side effects

- Studying the interaction of HIV with the host immune system

Zidovudine, also known as azidothymidine, is a synthetic nucleoside analog of thymidine and was the first antiretroviral medication approved for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) and Acquired Immunodeficiency Syndrome (AIDS). It functions primarily as a nucleoside reverse transcriptase inhibitor, disrupting the replication cycle of the virus by incorporating itself into viral DNA, which ultimately terminates DNA chain elongation. Zidovudine is classified under the World Health Organization's List of Essential Medicines due to its critical role in HIV treatment and prevention .

Zidovudine undergoes several key chemical transformations:

- Phosphorylation: Zidovudine is converted into its active triphosphate form by host cell kinases. This triphosphate form competes with natural nucleotides for incorporation into viral DNA .

- Glucuronidation: The drug is metabolized primarily in the liver through glucuronidation, producing an inactive metabolite known as zidovudine 5'-glucuronide .

- Reduction: The azido group can be reduced to form 3'-amino-3'-deoxythymidine, which has different biological activities .

Zidovudine exhibits significant antiviral activity against HIV-1 by inhibiting the reverse transcriptase enzyme essential for viral replication. The incorporation of zidovudine into viral DNA results in chain termination due to the absence of a 3'-hydroxyl group, preventing further elongation of the DNA strand . Additionally, zidovudine has been studied for its potential effects against other retroviruses, such as Human T-cell leukemia virus type 1 .

The synthesis of zidovudine involves several steps:

- Starting Material: The synthesis begins with thymidine or its derivatives.

- Azidation: The hydroxyl group at the 3' position is replaced by an azido group using azidation reactions.

- Purification: The resultant compound is purified through crystallization or chromatography techniques to yield pure zidovudine .

Recent studies have also explored structural modifications to enhance its efficacy and reduce toxicity, including the synthesis of prodrugs and derivatives that improve bioavailability and reduce side effects .

Zidovudine is primarily used in:

- HIV Treatment: It is part of combination antiretroviral therapy regimens for managing HIV infection.

- Prevention of Mother-to-Child Transmission: Zidovudine is administered during pregnancy and labor to reduce the risk of HIV transmission from mother to child.

- Post-Exposure Prophylaxis: It may be used in post-exposure prophylaxis protocols for individuals at high risk of HIV exposure .

Zidovudine has several notable interactions:

- Drug Interactions: Zidovudine's metabolism can be affected by drugs that inhibit hepatic glucuronidation, such as indomethacin and acetylsalicylic acid (aspirin), leading to increased levels and potential toxicity .

- Adverse Effects: Common side effects include anemia, neutropenia, and lactic acidosis. Monitoring blood counts is essential during treatment due to these risks .

Zidovudine shares similarities with other nucleoside reverse transcriptase inhibitors. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Lamivudine | Nucleoside reverse transcriptase inhibitor | Less toxic; often used in combination therapy |

| Stavudine | Nucleoside reverse transcriptase inhibitor | Higher risk of peripheral neuropathy |

| Abacavir | Nucleoside reverse transcriptase inhibitor | Associated with hypersensitivity reactions |

| Emtricitabine | Nucleoside reverse transcriptase inhibitor | Once-daily dosing regimen; well-tolerated |

Zidovudine stands out due to its historical significance as the first approved treatment for HIV and its unique mechanism involving chain termination during viral DNA synthesis. While other compounds may have similar mechanisms, zidovudine's profile includes specific side effects like myopathy and bone marrow suppression that require careful management during therapy .

Thymidine-Based Synthetic Pathways

The synthesis of zidovudine fundamentally relies on the modification of thymidine, a naturally occurring deoxyribonucleoside that serves as the structural foundation for this important antiretroviral drug. The thymidine-based synthetic approach represents the most widely adopted industrial methodology for zidovudine production, leveraging the existing hydroxyl group at the 3' position of the deoxyribose sugar for subsequent azido group substitution [1] [2].

Thymidine itself is composed of the pyrimidine base thymine linked to deoxyribose through a β-N-glycosidic bond. The critical aspect of zidovudine synthesis involves the selective replacement of the 3' hydroxyl group with an azido functional group while preserving the integrity of the 5' hydroxyl group, which is essential for subsequent phosphorylation and biological activity [2] [3]. This selectivity requirement necessitates careful control of reaction conditions and the use of protecting group strategies in many synthetic approaches.

The de novo thymidine biosynthetic pathway in biological systems provides insights into the structural relationships that guide synthetic approaches. Thymidine nucleotide synthesis involves the methylation of deoxyuridine monophosphate at the 5-position through thymidylate synthase, followed by phosphatase action to yield thymidine [4] [5]. Understanding these natural pathways has informed the development of synthetic methodologies that maintain the structural integrity of the nucleoside framework during chemical modification.

Research has demonstrated that thymidine-based synthetic pathways can achieve high yields when optimized reaction conditions are employed. The conversion typically proceeds through chlorinated intermediates, where the 3' hydroxyl group is first activated through reaction with chlorinating agents, followed by nucleophilic substitution with azide sources [1] [6]. This approach has proven successful in both laboratory-scale synthesis and industrial production, with reported yields of 75% or higher under optimized conditions [1].

Thionyl Chloride in 1-Methyl-pyrrolidin-2-one Reaction

The utilization of thionyl chloride in 1-methyl-pyrrolidin-2-one represents a critical advancement in zidovudine synthesis methodology, offering significant advantages over traditional chlorinating systems. Thionyl chloride functions as a highly effective chlorinating reagent that converts the 3' hydroxyl group of thymidine into a more reactive leaving group, facilitating subsequent nucleophilic substitution reactions [1] [7] [8].

The mechanism of thionyl chloride activation involves the initial formation of a chlorosulfite ester intermediate through nucleophilic attack of the 3' hydroxyl oxygen on the sulfur center of thionyl chloride. This intermediate subsequently undergoes internal rearrangement, leading to the formation of a 3'-chloro-3'-deoxythymidine derivative with the concurrent elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts [8] [9]. The elimination of these volatile products drives the reaction forward and simplifies purification procedures.

1-Methyl-pyrrolidin-2-one serves as an optimal solvent system for this transformation due to its unique combination of properties. This aprotic polar solvent exhibits excellent solubility characteristics for both thymidine and thionyl chloride, while maintaining chemical stability under the reaction conditions employed. Additionally, 1-methyl-pyrrolidin-2-one demonstrates minimal reactivity toward thionyl chloride compared to other polar solvents, preventing competitive side reactions that could reduce overall yield [10] [11].

The reaction conditions typically involve temperatures ranging from 5 to 10°C during the initial chlorination step, which helps control the exothermic nature of the thionyl chloride reaction and minimizes decomposition pathways [1]. The relatively low temperature also enhances the selectivity for 3' hydroxyl group activation over potential reactions at other nucleophilic sites within the thymidine structure. Industrial implementations of this methodology have demonstrated consistent reproducibility and scalability, making it the preferred approach for large-scale zidovudine production [1].

Sodium Hydrogencarbonate and Lithium Azide Reactions

The second and third stages of zidovudine synthesis involve sequential treatment with sodium hydrogencarbonate and lithium azide, representing crucial nucleophilic substitution processes that complete the structural transformation from thymidine to zidovudine. These reactions must be carefully controlled to ensure high conversion efficiency while minimizing the formation of undesired byproducts [1] [12] [13].

Sodium hydrogencarbonate functions as both a mild base and a nucleophile in the reaction system. Following the thionyl chloride treatment, the reaction mixture contains the chlorinated thymidine intermediate along with residual acidic components. The addition of sodium hydrogencarbonate at elevated temperatures (approximately 110°C) serves multiple purposes: neutralization of acidic byproducts, activation of the chlorinated intermediate through base-catalyzed processes, and potential direct nucleophilic attack leading to carbonate ester formation [1] [14]. This intermediate step prepares the molecule for the subsequent azide introduction while maintaining the overall structural integrity of the nucleoside framework.

The lithium azide reaction represents the final and most critical transformation in the synthetic sequence. Lithium azide serves as an excellent nucleophilic azide source due to its high solubility in polar aprotic solvents and its strong nucleophilic character [13] [15] [16]. The reaction typically occurs at temperatures around 135°C in 1-methyl-pyrrolidin-2-one, conditions that provide sufficient thermal energy to drive the nucleophilic substitution while preventing excessive decomposition of the azide functional group [1].

The mechanism of azide introduction involves direct nucleophilic attack of the azide anion on the activated 3' carbon center, resulting in the displacement of the leaving group and formation of the desired 3'-azido-3'-deoxythymidine product. The high nucleophilicity of the azide ion, combined with the electrophilic nature of the activated 3' carbon, facilitates this transformation under the specified reaction conditions [15] [17]. Temperature control during this step is particularly important, as excessive heating can lead to thermal decomposition of the azide group or formation of elimination products.

The sequential nature of these reactions allows for efficient one-pot synthesis procedures, reducing the need for intermediate isolation and purification steps. This approach has proven advantageous for industrial implementation, as it minimizes handling of potentially hazardous intermediates while maintaining high overall yields [1].

Purification and Recrystallization Techniques

The purification of zidovudine following synthesis requires sophisticated methodologies to achieve the high purity standards necessary for pharmaceutical applications. Multiple purification techniques are typically employed in sequence to remove reaction byproducts, unreacted starting materials, and trace impurities that could compromise drug safety and efficacy [18] [19] [20].

Solvent extraction represents the primary purification methodology employed immediately following the completion of the synthetic sequence. The reaction mixture is typically cooled to 70-80°C, and 1-methyl-pyrrolidin-2-one is recovered through distillation under reduced pressure. The residual material is then treated with water and subjected to liquid-liquid extraction using ethyl acetate or isopropyl acetate as the organic phase [1]. This extraction process effectively separates zidovudine from water-soluble impurities and ionic byproducts, providing a crude product suitable for further purification.

Activated carbon treatment serves as an important decolorization step in the purification sequence. The addition of activated carbon to the organic extract, followed by stirring and filtration, removes colored impurities and trace organic contaminants that could affect the final product appearance and stability [1]. This treatment is particularly important for pharmaceutical applications where product aesthetics and purity specifications are stringent.

Recrystallization techniques provide the final purification step, yielding zidovudine of pharmaceutical grade purity. Various solvent systems have been employed for recrystallization, with ethanol-water mixtures proving particularly effective [21] [22]. The recrystallization process involves dissolving the crude zidovudine in hot solvent, followed by controlled cooling to promote crystal formation. This process selectively precipitates pure zidovudine while leaving impurities in solution, achieving purities exceeding 99% in optimized systems [18] [23].

High-performance liquid chromatography represents the ultimate purification technique for applications requiring the highest purity levels. Reversed-phase HPLC systems using acetonitrile-water mobile phases provide excellent separation of zidovudine from structurally related impurities [19] [20]. While HPLC purification is typically reserved for analytical applications or specialized high-purity requirements due to cost considerations, it demonstrates the capability to achieve purities exceeding 99.5% [19].

Industrial-Scale Production and Process Optimization

The transition from laboratory-scale synthesis to industrial-scale production of zidovudine has required significant process optimization to address challenges related to scalability, cost-effectiveness, safety, and environmental impact. Industrial implementation involves sophisticated engineering considerations that extend beyond the basic chemical transformations to encompass process design, equipment selection, and quality control systems [24] [25].

Process optimization strategies have focused on several key areas to enhance industrial viability. Solvent recovery systems represent a crucial component of industrial operations, with 1-methyl-pyrrolidin-2-one recovery and recycling reducing both environmental impact and operating costs [1]. Advanced distillation systems operating under controlled conditions allow for efficient solvent recapture while maintaining product quality. These systems typically achieve solvent recovery rates exceeding 95%, significantly reducing the environmental footprint of the manufacturing process.

Temperature control systems have been extensively optimized to ensure consistent product quality across large-scale operations. The multi-stage nature of zidovudine synthesis requires precise temperature management at each step, with industrial implementations employing sophisticated heat exchanger networks and automated control systems [24]. These systems maintain optimal reaction temperatures while managing the exothermic nature of certain reaction steps, particularly the thionyl chloride treatment phase.

Scale-up considerations have necessitated careful evaluation of mixing and mass transfer characteristics in large-scale reactors. The heterogeneous nature of some reaction steps, particularly those involving solid reagents like lithium azide, requires effective mixing to ensure uniform reaction conditions throughout the reactor volume [25]. Industrial implementations typically employ mechanical agitation systems designed to provide adequate mixing intensity while avoiding excessive shear that could degrade sensitive intermediates.

Quality control systems in industrial production incorporate multiple analytical techniques to ensure consistent product quality. In-process monitoring using spectroscopic methods allows for real-time assessment of reaction progress and early detection of deviations from optimal conditions [24]. These systems, combined with comprehensive analytical testing of final products, ensure that industrial-scale production maintains the high quality standards required for pharmaceutical applications.

Economic optimization has driven the development of continuous processing approaches for certain aspects of zidovudine production. While the multi-stage nature of the synthesis presents challenges for fully continuous operation, hybrid approaches incorporating continuous elements have demonstrated potential for improved efficiency and reduced capital requirements [25]. These developments represent ongoing areas of research and development within the pharmaceutical manufacturing industry.

The industrial production of zidovudine has also benefited from advances in process analytical technology, enabling more sophisticated monitoring and control of critical process parameters. These systems provide real-time feedback on reaction conditions, allowing for immediate adjustments to maintain optimal performance and product quality [24]. Such technological advances have contributed to the development of robust, reliable manufacturing processes capable of meeting global demand for this essential antiretroviral medication.

Purity

Physical Description

Solid

Color/Form

Needles from petroleum ethe

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.05 (LogP)

log Kow = 0.05

0.05

Odor

Appearance

Melting Point

113-115 °C

106-112 °C

106 - 112 °C

Storage

UNII

GHS Hazard Statements

H341 (55.21%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (54.17%): May cause cancer [Danger Carcinogenicity];

H351 (44.79%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (55.21%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (53.12%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Trizivir is indicated for the treatment of human-immunodeficiency-virus (HIV) infection in adults. This fixed combination replaces the three components (abacavir, lamivudine and zidovudine) used separately in similar dosages. It is recommended that treatment is started with abacavir, lamivudine,and zidovudine separately for the first six to eight weeks. The choice of this fixed combination should be based not only on potential adherence criteria, but mainly on expected efficacy and risk related to the three nucleoside analogues. The demonstration of the benefit of Trizivir is mainly based on results of studies performed in treatment naive patients or moderately antiretroviral experienced patients with non-advanced disease. In patients with high viral load (> 100,000 copies/ml) choice of therapy needs special consideration. Overall, the virologic suppression with this triple nucleoside regimen could be inferior to that obtained with other multitherapies notably including boosted protease inhibitors or non-nucleoside reverse-transcriptase inhibitors, therefore the use of Trizivir should only be considered under special circumstances (e. g. co-infection with tuberculosis). Before initiating treatment with abacavir, screening for carriage of the HLA-B*5701 allele should be performed in any HIV-infected patient, irrespective of racial origin. Screening is also recommended prior to re-initiation of abacavir in patients of unknown HLA-B*5701 status who have previously tolerated abacavir (see 'management after an interruption of Trizivir therapy'). Abacavir should not be used in patients known to carry the HLA-B*5701 allele, unless no other therapeutic option is available in these patients, based on the treatment history and resistance testing.

Livertox Summary

Drug Classes

Therapeutic Uses

Zidovudine is indicated in combination with other antiretroviral agents for the treatment of HIV infection. ... /Included in US product labeling/

Zidovudine is indicated for the prevention of mother-to-child transmission of HIV-1 infection as part of a regimen that includes oral zidovudine beginning between 14 and 34 weeks gestation, continuous intravenous infusion of zidovudine during labor, and administration of zidovudine syrup to the neonate for the first 6 weeks of life. However, transmission to infants may still occur in some cases despite the use of this regimen. /Included in US product labeling/

Zidovudine has been used prophylactically in health care workers at risk of acquiring HIV infection after occupational exposure to the virus. Risk of transmission from a single needlestick is approximately 0.3%. Efficacy, and optimal dose and duration of prophylactic treatment are unknown at this time; however, HIV infection has occurred in persons who received zidovudine prophylaxis after a needlestick or other parenteral exposure. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for ZIDOVUDINE (7 total), please visit the HSDB record page.

Pharmacology

Zidovudine is a synthetic dideoxynucleoside. After intracellular phosphorylation to its active metabolite, zidovudine inhibits DNA polymerase, resulting in the inhibition of DNA replication and cell death. This agent also decreases levels of available pyrimidines. (NCI04)

MeSH Pharmacological Classification

ATC Code

J05AR01

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AF - Nucleoside and nucleotide reverse transcriptase inhibitors

J05AF01 - Zidovudine

Mechanism of Action

Zidovudine triphosphate can bind to and inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma- polymerases, in vitro. However, zidovudine triphosphate appears to have a much greater affinity for viral RNA-directed DNA polymerase than for mammalian DNA polymerases. /Zidovudine triphosphate/

... The antiretroviral activity of zidovudine appears to depend on intracellular conversion of the drug to a triphosphate metabolite; thus zidovudine triphosphate and not unchanged zidovudine appears to be the pharmacologically active form of the drug. Zidovudine is converted to zidovudine monophosphate by cellular thymidine kinase; the monophosphate is phosphorylated to zidovudine diphosphate via cellular thymidylate kinase and then to the triphosphate via other cellular enzymes. ... Conversion of the drug to the active triphosphate derivative occurs in both virus infected and uninfected cells. ... Zidovudine triphosphate appears to compete with thymidine triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of zidovudine triphosphate into the viral DNA chain instead of thymidine triphosphate, DNA synthesis is prematurely terminated because the 3'-azido group of zidovudine prevents further 5' to 3' phosphodiester linkages. In addition, zidovudine monophosphate competitively inhibits thymidylate kinase, resulting in decreased formation of thymidine triphosphate; thus, the drug can decrease concentrations of this natural substrate for RNA-directed DNA polyerase and facilitate binding of zidovudine triphosphate to the enzyme. The drug also appears to decrease 2'-deoxycytidine triphosphate concentrations, but the mechanism of this effect is not known.

... Antibacterial action of zidovudine appears to result from premature termination of bacterial DNA synthesis secondary to incorporation of phosphorylated zidovudine in the bacterial DNA chain. In vitro exposure of susceptible bacteria to the drug results in bacterial elongation and death secondary to cell lysis. ... The antibacterial action appears to depend on conversion of zidovudine to the active phosphorylated form via bacterial enzymes rather than via host enzymes. Zidovudine monophosphate, diphosphate, and triphosphate exhibit antibacterial activity in vitro with the triphosphate being most active and the monophosphate being least active. Susceptibility of bacteria to zidovudine appears to depend in large part on the presence of bacterial thymidine kinase. ... Organisms lacking thymidine kinase ... have been resistant to zidovudine, while those with relatively high concentrations of the enzyme ... have been highly susceptible to the drug; in addition, mutants resistant to the drug have had relatively low concentrations of the enzyme. The antibacterial activity of zidovudine also appears to depend in part on other factors such as permeability of the organism to the drug.

Zidovudine appears to alter nucleoside metabolism within host cells, resulting in decreased levels of thymidine triphosphate, 2'-deoxycytidine triphosphate, and several other deoxynucleoside triphosphates.

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

As in adult patients, the major route of elimination was by metabolism to GZDV. After intravenous dosing, about 29% of the dose was excreted in the urine unchanged and about 45% of the dose was excreted as GZDV.

Apparent volume of distribution, HIV-infected patients, IV administration = 1.6 ± 0.6 L/kg

0.65 +/- 0.29 L/hr/kg [HIV-infected, Birth to 14 Days of Age]

1.14 +/- 0.24 L/hr/kg [HIV-infected, 14 Days to 3 Months of Age]

1.85 +/- 0.47 L/hr/kg [HIV-infected, 3 Months to 12 Years of Age]. The transporters, ABCB1, ABCC4, ABCC5, and ABCG2 are involved with the clearance of zidovudine.

In patients with impaired renal function, plasma concentrations of zidovudine may be increased and the half-life prolonged. In one study in adults with impaired renal function (creatinine clearances ranging from 6-31 ml/minute) without HIV infections beta half life of zidovudine averaged 1.4 hours and was similar to that reported for adults with HIV infections who had normal renal function. However, the beta half life of glucuronide in these adults with impaired renal function averaged 8 hours and was considerably prolonged compared with that reported for adults with HIV infections who had normal renal function. In one study in adults with hemophilia and HIV infections who had elevated serum concentrations of aspartate aminotransferase (serum glutamic-oxaloacetic transaminase), alanine aminotransferase (serum glutamic-pyruvic transaminase), pharmacokinetics of zidovudine after a single 300 mg oral dose showed considerable interindividual variation.

Following oral administration of zidovudine in patients with HIV infections, 63-95% of the dose is excreted in urine; approximately 14-18% of the dose is excreted as unchanged zidovudine and 72-74% is excreted as zidovudine 5'-O-glucuronide within 6 hours. Following iv administration of the drug in adults or children with HIV infections, approximately 18-29% of the dose is excreted in urine as unchanged drug and 45-60% is excreted as zidovudine 5'-O-glucuronide within 6 hours.

Zidovudine and 3'-azodp-3'-deoxy-5'-O-beta-d-glucopyranuronosylthymidine are eliminated principally in urine via both glomerular filtration and tubular secretion. Following oral or IV administration in adults with HIV infection, total body clearance of zidovudine averages 1.6 l/hr per kg (range: 0.8-2.7 l/hr per kg) and renal clearance of the drug averages 0.34 l/hr per kg. In children 3 months to 12 years of age, the total body clearance averaged 1.85 l/hr per kg. In one limited study in neonates and infants younger than 3 months of age, total body clearance of the drug averaged 0.65 l/hr per kg in those 14 days of age or younger and 1.14 l/hr per kg in those older than 14 days of age.

Zidovudine is rapidly metabolized via glucuronidation in the liver to zidovudine 5'-O-glucuronide (GAZT); the metabolite has an apparent elimination half life of 1 hour (range: 0.6-1.7 hours). Zidovudine 5'-O-glucuronide does not appear to have antiviral activity against HIV.

For more Absorption, Distribution and Excretion (Complete) data for ZIDOVUDINE (21 total), please visit the HSDB record page.

Metabolism Metabolites

Zidovudine is rapidly metabolized via glucuronidation in the liver principally to 3-azido-3-deoxy-5-O-beta-d-glucopyranuronosylthymidine (GZDV; formerly GAZT); zidovudine is also metabolized to GZDV in renal microsomes. GZDV has an apparent elimination half-life of 1 hour (range: 0.6-1.7 hours) and does not appear to have antiviral activity against HIV. In addition, two other hepatic metabolites of zidovudine have been identified as 3-amino-3-deoxythymidine (AMT) and its glucuronide derivative (GAMT). Intracellularly, in both virus-infected and uninfected cells, zidovudine is converted to zidovudine monophosphate by cellular thymidine kinase; the monophosphate derivative is phosphorylated to zidovudine diphosphate via cellular dTMP kinase (thymidylate kinase) and then to zidovudine triphosphate via other cellular enzymes. Intracellular (host cell) conversion of zidovudine to the triphosphate derivative is necessary for the antiviral activity of the drug. Activation for antibacterial action, however, does not depend on phosphorylation within host cells but rather depends on conversion within bacterial cells.

The mechanisms of intestinal mucosal transport and metabolism of zidovudine and other thymidine analogs were studied. No zidovudine metabolites appeared in any part of the gastrointestinal tract. Other thymidine analogs were rapidly metabolized in the upper gastrointestinal tract, but not in the colon.

Hepatic. Metabolized by glucuronide conjugation to major, inactive metabolite, 3′-azido-3′-deoxy-5′- O-beta-D-glucopyranuronosylthymidine (GZDV). UGT2B7 is the primary UGT isoform that is responsible for glucuronidation. Compared to zidovudine, GZDV's area under the curve is approximately 3-fold greater. The cytochrome P450 isozymes are responsible for the reduction of the azido moiety to form 3'-amino-3'- deoxythymidine (AMT). Route of Elimination: As in adult patients, the major route of elimination was by metabolism to GZDV. After intravenous dosing, about 29% of the dose was excreted in the urine unchanged and about 45% of the dose was excreted as GZDV. Half Life: Elimination half life, HIV-infected patients, IV administration = 1.1 hours (range of 0.5 - 2.9 hours)

Wikipedia

Ergine

FDA Medication Guides

Lamivudine; Nevirapine; Zidovudine

TABLET;ORAL

MICRO LABS

08/13/2018

Drug Warnings

The most common adverse effects of zidovudine are hematologic effects (i.e., anemia, neutropenia), nausea, and headache. Because HIV-infected patients receiving zidovudine generally have serious underlying disease with multiple baseline symptomatology and clinical abnormalities and because many adverse effects that occurred in zidovudine-treated patients also occurred in patients receiving placebo, many reported effects may not be directly attributable to zidovudine. The frequency and severity of adverse effects associated with use of zidovudine in adults are greater in patients with more advanced disease at the time of initiation of therapy. In one study in asymptomatic patients receiving 100 mg of the drug orally 5 times daily for an average of longer than 1 year (range: 4 months to 2 years), only nausea occurred more frequently in patients receiving zidovudine than in those receiving placebo. Adverse effects reported with use of zidovudine in women, IV drug users, and racial minorities are similar to those reported with use of the drug in white males.

Four patients with the acquired immunodeficiency syndrome, and a history of Pneumocystis carinii pneumonia developed severe pancytopenia (hemoglobin, less than 85 g/l; granulocytes, less than or equal to 0.5 X 10(9)/L; platelets, less than or equal to 30 X 10(9)/L) 12 to 17 weeks after the initiation of azidothymidine (AZT) therapy. The bone marrow was markedly hypocellular in three patients and moderately hypocellular in the fourth. Partial bone marrow recovery was documented within 4 to 5 weeks in three patients, but no marrow recovery has yet occurred in one patient during the more than 6 months since AZT treatment was discontinued.

Hematologic toxicity is causally related to zidovudine therapy, being directly related to dosage and duration of therapy with the drug, and has been reported most frequently in patients with advanced symptomatic HIV infection or low pretreatment hemoglobin concentrations, neutrophil counts, and helper/inducer (CD4+, T4+) T-cell counts. Patients with low serum folate or vitamin B12 concentrations may be at increased risk for developing bone marrow toxicity during zidovudine therapy. There also are limited data suggesting that bone marrow of patients with fulminant acquired immunodeficiency syndrome (AIDS) may be more sensitive to zidovudine-induced toxicity than that of patients with less advanced disease (e.g., AIDS-related complex (ARC)).

For more Drug Warnings (Complete) data for ZIDOVUDINE (43 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of zidovudine in adults averages approximately 0.53 hours following oral or IV administration. Following IV administration of zidovudine in adults or children, plasma concentrations of the drug appear to decline in a biphasic manner. Half-life in adults is less than 10 minutes in the initial phase and 1 hour in the terminal phase. Following IV administration over 1 hour of a single 80-, 120-, or 160-mg/sq m , dose in children 1-13 years of age with symptomatic HIV infection, the alpha half-life of zidovudine averaged 0.16-0.25 hours and the beta half-life averaged 1-1.7 hours. Plasma half-life of zidovudine generally is longer in neonates than in older children and adults but decreases with neonatal maturity. In one limited study in neonates and infants younger than 3 months of age, plasma half-life of zidovudine averaged 3.1 hours in those 14 days of age or younger and 1.9 hours in those older than 14 days of age. In a study in premature neonates (26-32 weeks gestation; birthweight 0.7-1.9 kg), the serum half-life of zidovudine averaged 7.3 hours at an average postnatal age of 6.3 days and averaged 4.4 hours at an average postnatal age of 17.7 days.

The value for half-life of zidovudine is 1-2 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: zidovudine; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards

Analyte: zidovudine; matrix: chemical purity; procedure: liquid chromatography with detection at 265 nm and comparison to standards

Analyte: zidovudine; matrix: pharmaceutical preparation (capsules); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for ZIDOVUDINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A simple and rapid reversed phase HPLC method is described for the determination of zidovudine and its major metabolite, zidovudine 5'-O-glucuronide ... in human serum. ...

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

In at least one study, concomitant use of acetaminophen reportedly resulted in an increased risk of granulocytopenia in patients receiving zidovudine; this potentiation of hematologic toxicity appeared to correlate with the duration of acetaminophen use.

Neurotoxicity (profound drowsiness and lethargy), which recurred on rechallenge, has been reported in at least one HIV-infected patient who received acyclovir and zidovudine concomitantly. Neurotoxicity was evident within 30-60 days after initiation of IV acyclovir therapy, persisted with some improvement when acyclovir was administered orally, and resolved following discontinuance of acyclovir in this patient. Acyclovir and zidovudine have been used concomitantly in other HIV-infected patients without evidence of increased toxicity. Although the clinical importance is unclear, there is some evidence that acyclovir may potentiate the antiretroviral effect of zidovudine in vitro; acyclovir alone has only minimal antiretroviral activity.

Both ganciclovir and zidovudine alone produce direct, dose-dependent inhibitory effects on myeloid and erythroid progenitor cells, and combined use of the drugs increases the risk of hematologic toxicity and may result in additive or synergistic myelotoxic effects. In several studies in patients with AIDS and cytomegalovirus infections, profound, intolerable myelosuppression, evidenced principally as severe neutropenia, occurred in all patients receiving ganciclovir (5 mg/kg iv 1-4 times daily) concomitantly with zidovudine (200 mg orally every 4 hours); anemia also occurred in many of these patients. Severe hematologic toxicity, which required a reduction in zidovudine dosage, also occurred in more than 80% of patients receiving ganciclovir (5 mg/kg iv 1-2 times daily) concomitantly with zidovudine (100 mg orally every 4 hours).

For more Interactions (Complete) data for ZIDOVUDINE (18 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Shey MS, Kongnyuy EJ, Alobwede SM, Wiysonge CS. Co-formulated abacavir-lamivudine-zidovudine for initial treatment of HIV infection and AIDS. Cochrane Database Syst Rev. 2013 Mar 28;3:CD005481. doi: 10.1002/14651858.CD005481.pub3. Review. PubMed PMID: 23543540.

3: Teixeira C, Gomes JR, Gomes P, Maurel F, Barbault F. Viral surface glycoproteins, gp120 and gp41, as potential drug targets against HIV-1: brief overview one quarter of a century past the approval of zidovudine, the first anti-retroviral drug. Eur J Med Chem. 2011 Apr;46(4):979-92. doi: 10.1016/j.ejmech.2011.01.046. Epub 2011 Feb 3. Review. Erratum in: Eur J Med Chem. 2011 Aug;46(8):3541. Barbault, Florent [added]. PubMed PMID: 21345545.

4: Spaulding A, Rutherford GW, Siegfried N. Tenofovir or zidovudine in three-drug combination therapy with one nucleoside reverse transcriptase inhibitor and one non-nucleoside reverse transcriptase inhibitor for initial treatment of HIV infection in antiretroviral-naïve individuals. Cochrane Database Syst Rev. 2010 Oct 6;(10):CD008740. doi: 10.1002/14651858.CD008740. Review. PubMed PMID: 20927777.

5: Spaulding A, Rutherford GW, Siegfried N. Stavudine or zidovudine in three-drug combination therapy for initial treatment of HIV infection in antiretroviral-naïve individuals. Cochrane Database Syst Rev. 2010 Aug 4;(8):CD008651. doi: 10.1002/14651858.CD008651. Review. PubMed PMID: 20687097.

6: Cihlar T, Ray AS. Nucleoside and nucleotide HIV reverse transcriptase inhibitors: 25 years after zidovudine. Antiviral Res. 2010 Jan;85(1):39-58. doi: 10.1016/j.antiviral.2009.09.014. Epub 2009 Nov 1. Review. PubMed PMID: 19887088.

7: Shey M, Kongnyuy EJ, Shang J, Wiysonge CS. A combination drug of abacavir-lamivudine-zidovudine (Trizivir) for treating HIV infection and AIDS. Cochrane Database Syst Rev. 2009 Jul 8;(3):CD005481. doi: 10.1002/14651858.CD005481.pub2. Review. Update in: Cochrane Database Syst Rev. 2013;3:CD005481. PubMed PMID: 19588374.

8: Foster C, Lyall H, Olmscheid B, Pearce G, Zhang S, Gibb DM. Tenofovir disoproxil fumarate in pregnancy and prevention of mother-to-child transmission of HIV-1: is it time to move on from zidovudine? HIV Med. 2009 Aug;10(7):397-406. doi: 10.1111/j.1468-1293.2009.00709.x. Epub 2009 May 12. Review. PubMed PMID: 19459986.

9: Scruggs ER, Dirks Naylor AJ. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy. Pharmacology. 2008;82(2):83-8. doi: 10.1159/000134943. Epub 2008 May 27. Review. PubMed PMID: 18504416.

10: Stürmer M, Staszewski S, Doerr HW. Quadruple nucleoside therapy with zidovudine, lamivudine, abacavir and tenofovir in the treatment of HIV. Antivir Ther. 2007;12(5):695-703. Review. PubMed PMID: 17713153.

11: Keiser P, Nassar N. Abacavir sulfate/lamivudine/zidovudine fixed combination in the treatment of HIV infection. Expert Opin Pharmacother. 2007 Mar;8(4):477-83. Review. PubMed PMID: 17309342.

12: Piscitelli SC, Polis MA. An update on drug interactions with zidovudine. AIDS Patient Care STDS. 1998 Sep;12(9):687-90. Review. PubMed PMID: 15468442.

13: Ibbotson T, Perry CM. Lamivudine/zidovudine/abacavir: triple combination tablet. Drugs. 2003;63(11):1089-98; discussion 1099-1100. Review. PubMed PMID: 12749741.

14: Bhana N, Ormrod D, Perry CM, Figgitt DP. Zidovudine: a review of its use in the management of vertically-acquired pediatric HIV infection. Paediatr Drugs. 2002;4(8):515-53. Review. PubMed PMID: 12126455.

15: Kuritzkes DR. A fossil record of zidovudine resistance in transmitted isolates of HIV-1. Proc Natl Acad Sci U S A. 2001 Nov 20;98(24):13485-7. Review. PubMed PMID: 11717419; PubMed Central PMCID: PMC61066.

16: Darbyshire J, Foulkes M, Peto R, Duncan W, Babiker A, Collins R, Hughes M, Peto T, Walker A. Immediate versus deferred zidovudine (AZT) in asymptomatic or mildly symptomatic HIV infected adults. Cochrane Database Syst Rev. 2000;(3):CD002039. Review. PubMed PMID: 10908524.

17: Darbyshire J, Foulkes M, Peto R, Duncan W, Babiker A, Collins R, Hughes M, Peto T, Walker A. Zidovudine (AZT) versus AZT plus didanosine (ddI) versus AZT plus zalcitabine (ddC) in HIV infected adults. Cochrane Database Syst Rev. 2000;(3):CD002038. Review. PubMed PMID: 10908523.

18: Darbyshire J, Foulkes M, Peto R, Duncan W, Babiker A, Collins R, Hughes M, Peto T, Walker A. Immediate versus deferred zidovudine (AZT) in asymptomatic or mildly symptomatic HIV infected adults. Cochrane Database Syst Rev. 2000;(2):CD002039. Review. Update in: Cochrane Database Syst Rev. 2000;(3):CD002039. PubMed PMID: 10796852.

19: Darbyshire J, Foulkes M, Peto R, Duncan W, Babiker A, Collins R, Hughes M, Peto T, Walker A. Zidovudine (AZT) versus AZT plus didanosine (ddI) versus AZT plus zalcitabine (ddC) in HIV infected adults. Cochrane Database Syst Rev. 2000;(2):CD002038. Review. Update in: Cochrane Database Syst Rev. 2000;(3):CD002038. PubMed PMID: 10796851.

20: Simpson DM. Human immunodeficiency virus-associated dementia: review of pathogenesis, prophylaxis, and treatment studies of zidovudine therapy. Clin Infect Dis. 1999 Jul;29(1):19-34. Review. PubMed PMID: 10433561.